3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.
Introduction of the allyl and propenyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Sulfur incorporation: The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone core or the double bonds in the allyl and propenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinazolinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds like 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one.
Thioquinazolinones: Compounds with sulfur atoms incorporated into the quinazolinone structure.
Uniqueness
3-(2-METHYLPROP-2-EN-1-YL)-2-(PROP-2-EN-1-YLSULFANYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both allyl and propenyl groups, as well as the sulfur atom. These structural features might confer distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C15H16N2OS |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)-2-prop-2-enylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C15H16N2OS/c1-4-9-19-15-16-13-8-6-5-7-12(13)14(18)17(15)10-11(2)3/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
FWIWYICSPFGJSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC=C |
Origin of Product |
United States |
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